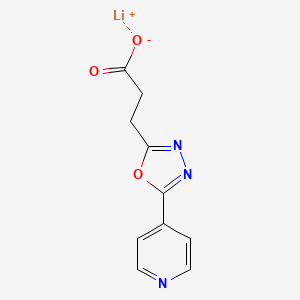![molecular formula C16H11F3N4OS2 B2649672 2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole CAS No. 339103-29-6](/img/structure/B2649672.png)
2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the oxadiazole ring and the trifluoromethylphenyl group. Common reagents used in these reactions include various halogenated compounds, sulfur sources, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the trifluoromethylphenyl moiety.
Applications De Recherche Scientifique
2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
2,2’-Bipyridyl: A ligand used in coordination chemistry with some structural similarities.
Cetylpyridinium chloride and domiphen bromide: Compounds with similar structural motifs used in antimicrobial applications.
Uniqueness
2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole is unique due to its combination of multiple heterocyclic rings and the presence of a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
2-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS2/c1-9-12(23-5-6-25-14(23)20-9)13-21-22-15(24-13)26-8-10-3-2-4-11(7-10)16(17,18)19/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDAYFPFPADOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2649590.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2649592.png)

![(3R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2649595.png)


![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)


![methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B2649607.png)
amine](/img/structure/B2649609.png)


